3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Properties
IUPAC Name |
3-methyl-1-propyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3S/c1-3-6-21-14-13(9(2)20-21)10(15(16,17)18)8-11(19-14)12-5-4-7-22-12/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBCIZCCYVIWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Alkylation: The final step involves the alkylation of the nitrogen atom in the pyrazolo[3,4-b]pyridine ring to introduce the propyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more robust catalysts to withstand industrial conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones from the thienyl group.
Reduction: Reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group often enhances the bioactivity and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or anti-viral activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or specialty polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the thienyl group may contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-methyl-1-propyl-6-(2-furyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
Compared to similar compounds, 3-methyl-1-propyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of substituents. The propyl group may confer different physical properties, such as solubility and lipophilicity, while the thienyl group can influence electronic properties and reactivity. The trifluoromethyl group is known for enhancing metabolic stability and bioactivity, making this compound particularly interesting for pharmaceutical applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
